molecular formula C11H6Cl2N2O B1350676 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile CAS No. 21486-28-2

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile

Cat. No.: B1350676
CAS No.: 21486-28-2
M. Wt: 253.08 g/mol
InChI Key: BGAZAVHIYJQMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a high-value chemical building block designed for research and development applications. This compound features an isoxazole core, a privileged scaffold in medicinal chemistry, substituted with a 2,6-dichlorophenyl group and a nitrile functional group. The nitrile moiety is a versatile handle for further chemical transformations, serving as a precursor to carboxylic acids, amides, and other nitrogen-containing heterocycles, making it invaluable in the synthesis of complex molecules for material science and drug discovery . Isoxazole derivatives analogous to this compound have demonstrated significant potential in scientific research. Specifically, compounds based on the 3-(2,6-dichlorophenyl)-5-methylisoxazole structure have been utilized as key intermediates in the synthesis of novel bioactive molecules. Recent research has employed this core structure to develop a series of novel isoxazole-amide derivatives containing an acylhydrazone moiety, which exhibited potent antiviral activities against plant viruses like the Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . Some of these synthesized compounds showed superior curative, protective, and inactivation activities compared to commercial antiviral agents, highlighting the promise of this chemical scaffold in agrochemical discovery . Furthermore, similar isoxazole-carboxylate derivatives are recognized as key intermediates in the synthesis of beta-lactam antibiotics, underscoring their utility in pharmaceutical development . This product is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes all responsibility for confirming the product's identity and purity and for ensuring its safe handling and use in compliance with all applicable regulations.

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2O/c1-6-7(5-14)11(15-16-6)10-8(12)3-2-4-9(10)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAZAVHIYJQMRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381834
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21486-28-2
Record name 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with appropriate reagents to form the desired oxazole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazole ring and ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring or the phenyl group, depending on the reagents and conditions used.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid with structurally or functionally analogous compounds derived from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Functional Group Primary Application
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇Cl₂NO₃ 278.09 3919-76-4 Carboxylic acid Pharmaceutical intermediate (dicloxacillin)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride C₁₁H₆Cl₃NO₂ 290.53 4462-55-9 Carbonyl chloride Reactive intermediate for synthesis
N-(3,4-dichlorophenyl) propanamide (Propanil) C₉H₉Cl₂NO 218.08 709-98-8 Amide Herbicide
Dicloxacillin sodium C₁₉H₁₇Cl₂N₃O₅S·Na 510.24 3116-76-5 Penicillin derivative Antibacterial agent
3-(2,6-Dichlorophenyl)-1,1-dimethylurea C₉H₁₀Cl₂N₂O 237.10 N/A Urea derivative Analytical standard for pesticides

Key Comparative Insights:

Functional Group Influence
  • Carboxylic Acid vs. Carbonyl Chloride :
    The carboxylic acid derivative (CAS 3919-76-4) is utilized in drug synthesis due to its ability to form stable salts (e.g., dicloxacillin sodium) . In contrast, the carbonyl chloride (CAS 4462-55-9) serves as a reactive intermediate for further derivatization, such as amide bond formation .
Substitution Patterns
  • 2,6-Dichlorophenyl vs. 3,4-Dichlorophenyl :
    The 2,6-dichloro substitution on the phenyl ring (as in the isoxazole derivatives) creates steric hindrance, enhancing target specificity in antibacterial agents . Conversely, 3,4-dichloro substitution (e.g., propanil) optimizes herbicidal activity by improving membrane permeability in plants .

Pharmaceutical Relevance

The 2,6-dichlorophenyl-isoxazole scaffold is critical in dicloxacillin’s mechanism of action, where it binds to penicillin-binding proteins (PBPs) and inhibits bacterial cell wall synthesis . Analytical studies highlight the compound’s stability under acidic conditions, making it suitable for oral formulations .

Agrochemical Comparisons

Compounds like 3-(2,6-dichlorophenyl)-1,1-dimethylurea (a urea derivative) are used as pesticide standards due to their persistence in environmental samples . Structural analogs with chlorophenyl groups, such as propanil, demonstrate how minor functional group changes (amide vs. urea) alter bioactivity and environmental impact .

Biological Activity

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C11H8Cl2N2O and features a unique isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. The presence of the dichlorophenyl group enhances its chemical reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit specific enzymatic pathways involved in inflammatory responses, suggesting its potential as a therapeutic agent for inflammatory diseases. In vitro studies demonstrated that the compound can reduce the production of pro-inflammatory cytokines in human cell lines, indicating its role in modulating immune responses .

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The cytotoxicity was assessed using MTT assays, revealing IC50 values that indicate effective inhibition of cell proliferation at micromolar concentrations .

Antioxidant Activity

In addition to its anti-inflammatory and cytotoxic effects, this compound has shown promising antioxidant properties. Studies utilizing models such as C. elegans and human fibroblasts have indicated that this compound can scavenge free radicals and reduce oxidative stress markers, which are critical in preventing cellular damage associated with aging and various diseases .

Comparative Analysis

To further understand the biological significance of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes several related compounds and their respective biological activities:

Compound NameMolecular FormulaBiological Activity
5-Methylisoxazole-4-carboxylic acidC6H7NO3Moderate anti-inflammatory activity
3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acidC11H10ClNO3Inhibitor of certain cancer cell lines
DicloxacillinC19H18ClN3O5SBroad-spectrum antibiotic activity

This comparison highlights how variations in substituents can significantly influence biological activities.

Case Studies

Several case studies have documented the effects of this compound in preclinical settings:

  • Study on Inflammatory Response : A study conducted on murine models demonstrated that treatment with the compound significantly reduced edema and inflammatory markers compared to control groups .
  • Cancer Cell Line Testing : In vitro tests on breast cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis, with a notable effect observed at concentrations as low as 10 µM .
  • Oxidative Stress Reduction : A recent study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, showing that it outperformed traditional antioxidants like quercetin .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonitrile, and what reaction parameters require stringent control?

Methodological Answer:
The synthesis typically involves cyclocondensation of appropriate precursors, such as β-diketones or enaminonitriles, with hydroxylamine derivatives. Key steps include:

  • Precursor Activation : Use of chlorinated aryl aldehydes (e.g., 2,6-dichlorobenzaldehyde) under acidic conditions to form intermediate isoxazole rings .
  • Cyclization : Control of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions like premature nitrile hydrolysis .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the carbonitrile derivative, ensuring ≥97% purity .
    Critical Parameters :
  • Moisture-sensitive steps require anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the nitrile group .
  • Strict stoichiometric ratios (1:1.2 for aldehyde to enamine) to avoid dimerization byproducts .

Basic: How can spectroscopic and chromatographic techniques validate the structural identity and purity of this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Aromatic protons on the 2,6-dichlorophenyl group appear as a singlet (δ 7.3–7.5 ppm), while the methyl group on the isoxazole resonates as a triplet (δ 2.1–2.3 ppm) due to coupling with adjacent heteroatoms .
    • ¹³C NMR : The carbonitrile carbon appears at δ 115–120 ppm, distinct from carbonyl or aromatic carbons .
  • Mass Spectrometry (HRMS) : Exact mass matching (theoretical m/z: 290.524 for [M+H]⁺) confirms molecular formula integrity .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities <3%, with UV detection at 254 nm for nitrile absorption .

Advanced: What computational strategies predict the electronic properties and reactivity of the carbonitrile moiety in catalytic or biological systems?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to assess electrophilicity (e.g., nitrile group’s LUMO at −2.1 eV predicts nucleophilic attack susceptibility) .
    • Solvent effects (PCM model) refine dipole moments and charge distribution for solubility predictions .
  • Molecular Docking :
    • Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. The chlorophenyl group’s hydrophobic surface complements receptor pockets, while the nitrile forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations :
    • Analyze stability in aqueous environments (GROMACS) to assess hydrolytic degradation risks, critical for drug design .

Advanced: How can researchers reconcile discrepancies in biological activity data across in vitro and cellular assays?

Methodological Answer:

  • Dose-Response Curves :
    • Compare IC₅₀ values in enzyme inhibition (e.g., purified kinases) vs. cell viability assays (MTT), adjusting for membrane permeability and efflux pump interference .
  • Metabolite Profiling :
    • LC-MS/MS identifies hydrolyzed byproducts (e.g., carboxylic acid derivatives) in cellular media, which may lack activity compared to the parent nitrile .
  • Assay-Specific Optimization :
    • Use serum-free conditions to prevent protein-binding artifacts or add cytochrome P450 inhibitors to mitigate metabolic degradation .

Advanced: What experimental design principles optimize multi-step synthesis yields while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Apply Box-Behnken models to optimize temperature (X₁), catalyst loading (X₂), and reaction time (X₃). For example, a 15-run design identifies optimal conditions: 100°C, 5 mol% CuI, 8 hr, yielding 78% with <5% dimerization .
  • In Situ Monitoring :
    • ReactIR tracks nitrile formation (C≡N stretch at 2230 cm⁻¹) to terminate reactions at peak conversion .
  • Byproduct Mitigation :
    • Add molecular sieves to absorb HCl byproducts during cyclization, preventing acid-catalyzed decomposition .

Advanced: How does the electronic nature of the dichlorophenyl substituent influence regioselectivity in derivatization reactions?

Methodological Answer:

  • Hammett Analysis :
    • The σpara value of Cl (−0.23) directs electrophilic substitution to the isoxazole’s 4-position, while steric hindrance from 2,6-dichloro groups blocks ortho pathways .
  • Cross-Coupling Reactions :
    • Suzuki-Miyaura coupling with aryl boronic acids requires Pd(OAc)₂/XPhos catalysts, leveraging the electron-withdrawing Cl groups to activate the nitrile for transmetalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.